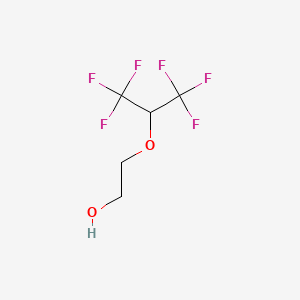

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol

説明

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol, also known as fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether or sevoflurane, is an inhalation anesthetic . It is prepared by an equilibrium process wherein the equilibrium is favorably shifted by removal of the product by distillation under active equilibrium conditions or by extraction of the product from the equilibrium mixture .

Synthesis Analysis

The synthesis of sevoflurane involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride . This method is based on commercially available starting materials and produces higher yields of the desired product . Other methods involve the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis

The molecular structure of sevoflurane is represented by the formula C4F9N . It is a compound with nine fluorine atoms, four carbon atoms, and one nitrogen atom .Chemical Reactions Analysis

The trifluoromethyl (TFM) group in sevoflurane has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .科学的研究の応用

1. Solvent and Reaction Medium Characteristics

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol demonstrates complex behavior when used in binary mixtures with hydrogenated alcohols compared to mixtures of hydrogenated alcohols or alkanes and perfluoroalkanes. These mixtures exhibit unique properties, such as large, positive excess volumes and large, negative excess enthalpies. The peculiar phase behavior of these systems is attributed to a balance between weak dispersion forces and preferential hydrogen bonding, suggesting potential applications in fields where solvent interactions play a crucial role (Duarte et al., 2013). In similar studies, the complex interactions and structure of binary mixtures involving hydrogenated and fluorinated alcohols were explored, indicating the potential for applications that leverage these unique intermolecular interactions (Morgado et al., 2016).

2. Catalytic and Chemical Transformation Applications

Research into the electrooxidation of ethanol and methanol using molecular catalysts, including this compound, has shown promising results. The catalysts demonstrated high efficiency and selectivity in alcohol oxidation, suggesting potential applications in energy conversion and storage technologies (Liu et al., 2016). Additionally, the compound has been used in biotransformation processes, highlighting its potential in biocatalysis and the production of high-value chemicals (Xiong et al., 2021).

3. Environmental Impact and Transport Mechanisms

Studies have reported the presence of fluorotelomer alcohols, structurally similar to this compound, in the arctic atmosphere, demonstrating the compound's persistence and potential long-range transport. This suggests the need for understanding its environmental fate and impact, especially in remote regions (Shoeib et al., 2006).

4. Molecular Dynamics and Structural Analysis

The compound's unique properties have been leveraged in molecular dynamics studies to understand the role of dispersive fluorous interaction in the solvation dynamics of molecules. This knowledge is crucial in fields such as materials science, where solvent-solute interactions dictate material properties and applications (Mondal et al., 2017). Furthermore, NMR studies on the effects of temperature, pressure, and fluorination on the structures and dynamics of alcohols in liquid and supercritical states have provided insight into the behavior of such substances under varying conditions, which is valuable in the development of novel materials and chemical processes (Tsukahara et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFIVLAGLFQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654260 | |

| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63693-13-0 | |

| Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)

![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)

![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)